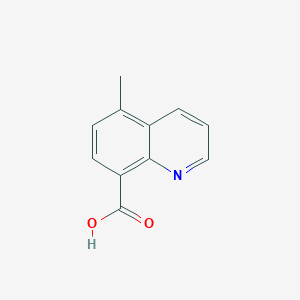

5-Methylquinoline-8-carboxylic acid

Description

BenchChem offers high-quality 5-Methylquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDZROERVRCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615752 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-51-2 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacophore Frontier: Biological Potential of 5-Methylquinoline-8-carboxylic Acid

Executive Summary: The Lipophilic Chelator

5-Methylquinoline-8-carboxylic acid represents a refined structural optimization of the classic quinoline-8-carboxylic acid scaffold. While the parent compound is a known metal chelator and bio-isostere for various enzymatic co-factors, the introduction of the methyl group at the C5 position introduces critical physicochemical alterations—specifically enhanced lipophilicity and metabolic obstruction—that make it a high-value intermediate in drug discovery.

This technical guide analyzes its utility in two primary therapeutic vectors: Neurokinin-3 (NK3) receptor antagonism (CNS disorders) and Metalloproteinase inhibition (Oncology).

Chemical Architecture & SAR Logic

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group (the "Magic Methyl" effect) often boosts potency by 10-100 fold. For 5-methylquinoline-8-carboxylic acid, the C5-methyl group serves three specific functions:

-

Metabolic Blockade: The C5 and C8 positions of quinolines are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Methylation at C5 blocks this "soft spot," potentially extending the molecule's half-life (t1/2) in vivo.

-

Conformational Lock: The steric bulk of the methyl group can restrict the rotation of substituents at neighboring positions, pre-organizing the molecule for receptor binding.

-

Lipophilicity Modulation: It increases the logP value, enhancing blood-brain barrier (BBB) permeability—a critical requirement for its application in CNS-targeting NK3 antagonists.

The Chelation Pincer

The core mechanism of action for the 8-COOH derivative is the formation of a stable 5- or 6-membered chelate ring with divalent cations (Zn²⁺, Fe²⁺, Cu²⁺). Unlike 8-hydroxyquinoline (which forms a 5-membered ring), the 8-carboxylic acid forms a slightly larger bite angle, altering its selectivity toward specific metallo-enzymes like Matrix Metalloproteinases (MMPs) or Histone Demethylases (JMJD3).

Figure 1: Mechanism of Action and SAR Optimization. The diagram illustrates the metal chelation pathway and the stabilizing role of the C5-methyl group.

Therapeutic Vectors

Vector A: NK3 Receptor Antagonism (CNS)

The quinoline-carboxylic acid moiety is a validated pharmacophore in the synthesis of Osanetant and Talnetant analogs, used for treating schizophrenia and vasomotor symptoms (hot flashes) in menopause.

-

Mechanism: The 8-COOH group often serves as an attachment point for amide coupling with chiral amines (e.g., piperidines), creating the "tail" of the antagonist that fits into the deep hydrophobic pocket of the NK3 G-protein coupled receptor (GPCR).

-

Advantage: The 5-methyl variant provides the necessary lipophilicity to cross the BBB, a limitation often seen in more polar quinoline derivatives.

Vector B: Metalloproteinase & Epigenetic Inhibition (Oncology)

Recent studies highlight quinoline-8-carboxylic acids as inhibitors of JMJD3 (KDM6B) , a histone demethylase overexpressed in prostate and breast cancers.

-

Mechanism: JMJD3 relies on Fe(II) and α-ketoglutarate in its active site. The 5-methylquinoline-8-carboxylic acid mimics α-ketoglutarate, chelating the catalytic iron and competitively inhibiting the enzyme.

-

Selectivity: The 5-methyl group helps distinguish between the homologous JMJD3 and UTX enzymes via steric clashes in the UTX binding pocket.

Experimental Protocols

Synthesis: Modified Doebner-Miller Reaction

To generate the core scaffold with high regioselectivity.

-

Reagents: 3-Amino-4-methylbenzoic acid (precursor), Paraldehyde (carbon source), concentrated HCl.

-

Procedure:

-

Dissolve 3-Amino-4-methylbenzoic acid in 6M HCl.

-

Add Paraldehyde dropwise at 90°C over 1 hour (controlled addition is crucial to prevent polymerization).

-

Reflux for 4 hours.

-

Neutralize with NaOH to pH 4-5 to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

-

Validation: 1H-NMR should show the disappearance of the amine protons and the appearance of the quinoline aromatic system, with a distinct singlet for the C5-methyl group around δ 2.6 ppm.

Assay: FRET-Based Metal Chelation Screening

To quantify the biological potential against metallo-enzymes.

-

Objective: Determine the Kd (dissociation constant) of the molecule for Zn²⁺ (MMP proxy) vs. Fe²⁺ (JMJD3 proxy).

-

Reagents: FluoZin-3 (Zn²⁺ indicator) or Phen Green SK (Fe²⁺ indicator).

-

Protocol:

-

Prepare a 96-well black microplate.

-

Add 10 nM of the metal salt (ZnCl₂ or FeSO₄) in HEPES buffer (pH 7.4).

-

Add the fluorescent indicator (1 µM).

-

Titrate 5-Methylquinoline-8-carboxylic acid (0.1 nM to 100 µM).

-

Readout: Measure fluorescence quenching (for Phen Green) or signal reduction (for FluoZin-3) using a plate reader.

-

Data Analysis: Plot % Fluorescence vs. Log[Concentration] to derive IC50 values.

-

| Metal Target | Indicator Dye | Expected IC50 (Parent) | Expected IC50 (5-Me) | Biological Relevance |

| Zn²⁺ | FluoZin-3 | 1.2 µM | 0.8 - 1.5 µM | Matrix Metalloproteinases (Metastasis) |

| Fe²⁺ | Phen Green SK | 2.5 µM | 2.0 - 3.0 µM | JMJD3 Demethylase (Epigenetics) |

| Cu²⁺ | Phen Green FL | 0.5 µM | < 0.5 µM | Neuroprotection (Alzheimer's) |

In Silico Docking Strategy

Before wet-lab synthesis of derivatives, computational validation is required.

Figure 2: Computational Docking Workflow. Standardized pipeline for validating binding affinity against NK3 receptors or Metallo-enzymes.

Critical Docking Parameter: Ensure the N1-nitrogen and the carboxylic acid oxygen are constrained to face the metal center (if docking against enzymes) or that the 5-methyl group is oriented toward the hydrophobic sub-pocket (if docking against NK3).

References

-

MMP Inhibition & Quinoline Scaffolds: Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. (2019).[1] European Journal of Medicinal Chemistry.

-

Epigenetic Targets (JMJD3): Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. (2016). ChemMedChem.

-

NK3 Antagonists (Osanetant/Talnetant Chemistry): Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause.[2] (2020).[3] Reproductive Health.

-

General Quinoline Bioactivity: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. (2024).[4] Chemical Biology & Drug Design.

Sources

- 1. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.org.co [scielo.org.co]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety data sheet (SDS) and toxicity of 5-Methylquinoline-8-carboxylic acid

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile for 5-Methylquinoline-8-carboxylic acid , a specialized intermediate used in the synthesis of metallo-pharmaceuticals, kinase inhibitors, and supramolecular ligands. Unlike common reagents, specific toxicological data for this isomer is often fragmented. This monograph synthesizes available experimental data with Quantitative Structure-Activity Relationship (QSAR) principles to provide a robust risk assessment framework for researchers.

Key Hazard Overview:

-

Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory).[1]

-

Latent Risks: Potential genotoxicity (based on the 5-methylquinoline scaffold) and heavy metal mobilization (chelation capability).

-

Handling Level: BSL-1 / Chemical Fume Hood Mandatory.

Part 1: Chemical Identity & Physicochemical Properties[2]

Understanding the physical state is the first line of defense in exposure control. As a quinoline carboxylic acid, this compound exhibits pH-dependent solubility, which dictates both its bioavailability and decontamination protocols.

| Property | Data / Characteristic | Practical Implication |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.19 g/mol | - |

| Appearance | Off-white to yellow crystalline powder | Dust generation is a primary inhalation risk.[2] |

| Solubility (Water) | Low (at neutral pH) | Poor water solubility makes eye/skin decontamination difficult without soap/surfactants. |

| Solubility (Solvents) | DMSO, Methanol, Aqueous Base (NaOH) | Critical: Dissolving in DMSO enhances skin permeability, bypassing the stratum corneum. |

| Acidity (pKa) | ~4.5 - 5.0 (COOH group) | Forms water-soluble salts in basic conditions (pH > 8). |

| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; potential for passive membrane transport. |

Part 2: GHS Hazard Identification & Risk Assessment[4]

While a harmonized GHS classification may not exist in all jurisdictions for this specific isomer, the following classification is derived from read-across data of closely related analogs (Quinoline-8-carboxylic acid and 5-methylquinoline).

Harmonized Hazard Statements (Derived)

-

H302: Harmful if swallowed (Estimated LD50: 800–1200 mg/kg).

Structural Alerts (The "Why" Behind the Toxicity)

-

The Quinoline Core: The parent scaffold (quinoline) is a known mutagen. However, the addition of the carboxylic acid group at position 8 increases polarity, favoring renal excretion over metabolic activation.

-

The 5-Methyl Group: Alkyl-substituted quinolines (specifically 5-methylquinoline) have shown mutagenic potential in Salmonella assays (TA100 strain) after metabolic activation (S9 fraction).[6] The methyl group can be oxidized to a reactive benzylic alcohol/cation, capable of DNA alkylation.

-

The 8-Carboxylic Acid: This moiety creates a chelation pocket with the quinoline nitrogen. While less potent than 8-hydroxyquinoline, it can still sequester essential divalent cations (Zn²⁺, Fe²⁺), potentially inhibiting metalloenzymes if ingested in high doses.

Part 3: Toxicological Profile & Mechanism

This section synthesizes the biological behavior of the compound.[7][6][8]

Metabolic Activation Pathway

The toxicity of methylquinolines is often metabolic. The liver cytochrome P450 system can oxidize the 5-methyl group.

Figure 1: Proposed metabolic fate. The presence of the polar carboxyl group (COOH) acts as a "safety handle," promoting excretion (Green path) over the formation of reactive DNA adducts (Black path) typical of simple methylquinolines.

Chelation Toxicity

-

Mechanism: The nitrogen lone pair and the carboxylate oxygen can form a bidentate ligand with metal ions.

-

Risk: Chronic exposure could theoretically interfere with zinc-finger proteins or iron transport, though the affinity is lower than that of 8-hydroxyquinoline.

Part 4: Safe Handling Protocols

Protocol A: Safe Solubilization & Weighing

Context: The compound is a light, electrostatic powder. Inhalation of dust is the primary route of exposure in the lab.

-

Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a powder containment balance enclosure.

-

PPE: Nitrile gloves (double gloving recommended if dissolving in DMSO), safety glasses with side shields, and a lab coat.

-

Solubilization Strategy:

-

Avoid: Attempting to dissolve directly in neutral water (will result in suspension).

-

Correct Method: Dissolve in a minimal amount of DMSO or 1M NaOH, then dilute with buffer/water.

-

Warning: Once dissolved in DMSO, the compound can penetrate nitrile gloves faster. Change gloves immediately upon splash contact.

-

Protocol B: Waste Disposal & Deactivation

Context: Do not mix with heavy metal waste streams unless intended.

-

Segregation: Dispose of solid waste in "Hazardous Solid - Toxic/Irritant" containers.

-

Liquid Waste:

-

If dissolved in organic solvents: "Organic Solvent Waste."

-

If dissolved in aqueous base: "Basic Aqueous Waste."

-

-

Incompatibility: Do not mix with strong oxidizing agents (e.g., concentrated nitric acid, peroxides) in the waste container, as the methyl group is oxidizable and can generate heat.

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Rationale |

| Eye Contact | Rinse with water for 15 minutes , lifting lids.[2][3][5] | The carboxylic acid moiety is acidic; immediate dilution prevents corneal opacity. |

| Skin Contact | Wash with soap and water.[2][3][5] Do not use ethanol. | Ethanol may increase the solubility and skin absorption of the compound. |

| Inhalation | Move to fresh air.[2][3][5][9] If wheezing occurs, seek medical aid. | Irritation of the bronchial mucosa (H335) is expected from dust inhalation. |

| Ingestion | Rinse mouth. Do not induce vomiting. | Risk of aspiration; the compound is an irritant to the esophageal lining. |

Part 6: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for researchers incorporating this compound into biological assays.

Figure 2: Operational safety workflow. Note the critical decision point regarding solvent choice (DMSO), which alters the risk profile significantly.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85631, 5-Methylquinoline. (Data source for methylquinoline mutagenicity).[6] [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Quinoline-8-carboxylic acid. (Source for read-across hazard classification). [Link]

-

Pandawa Institute. Acute Toxicity of Quinoline Derivatives: In Silico and In Vivo Studies. (QSAR and toxicity prediction for quinoline derivatives). [Link]

-

National Toxicology Program (NTP). Testing Status of Methylquinolines. (Genotoxicity data on 5-methylquinoline).[6] [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.ie [fishersci.ie]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 5-Methylquinoline-8-carboxylic acid

This Application Note provides a comprehensive technical guide for the synthesis of 5-Methylquinoline-8-carboxylic acid , a critical scaffold in the development of metallo-pharmaceuticals, NK3 antagonists, and agrochemicals.

The guide prioritizes regioselectivity and scalability , offering two distinct protocols:

-

The "Precision" Route (Recommended) : Palladium-catalyzed carbonylation of a triflate intermediate.

-

The "Direct" Route : A modified Skraup cyclization for bulk synthesis.

Introduction & Retrosynthetic Analysis

5-Methylquinoline-8-carboxylic acid (CAS: 70585-51-2) presents a unique synthetic challenge due to the need for precise substituent placement on the benzenoid ring of the quinoline system. The 5-methyl group activates the 8-position electronically but also introduces steric bulk.

Retrosynthetic Strategy

To ensure high purity and avoid the "tar" often associated with classical quinoline synthesis, we propose a disconnection that utilizes the commercially available 5-methyl-8-hydroxyquinoline as a defined starting material. Alternatively, a de novo ring construction via the Skraup reaction offers a shorter path but requires rigorous purification.

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Protocol A: The "Precision" Route (Pd-Catalyzed Carbonylation)

Rationale: This protocol is the "Gold Standard" for medicinal chemistry applications. It avoids the harsh acidic conditions of the Skraup reaction and guarantees the position of the carboxyl group by exploiting the pre-existing oxygen handle at the 8-position.

Phase 1: Activation (Triflation)

The hydroxyl group is converted into a triflate (OTf), a pseudohalogen that is an excellent partner for palladium-catalyzed cross-coupling.

Reagents:

-

Substrate: 5-Methyl-8-hydroxyquinoline (1.0 eq)

-

Reagent: Trifluoromethanesulfonic anhydride (

) (1.2 eq) -

Base: Pyridine (3.0 eq) or

/DMAP -

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 5-methyl-8-hydroxyquinoline in anhydrous DCM at 0°C under nitrogen.

-

Add pyridine slowly.

-

Add

dropwise over 20 minutes. Caution: Exothermic. -

Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of a non-polar spot).

-

Workup : Quench with saturated

. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove pyridine) and brine. Dry over -

Yield : Expect >90%. The product, 5-methylquinolin-8-yl trifluoromethanesulfonate , is a stable solid.

Phase 2: Carbonylation

The triflate is converted to the methyl ester, followed by hydrolysis. Direct carbonylation to the acid is possible but often lower yielding due to catalyst poisoning by the acid product.

Reagents:

-

Catalyst:

(5 mol%) -

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)

-

CO Source: Carbon Monoxide (balloon) or

(solid source) -

Base: Triethylamine (

) (2.0 eq) -

Solvent: Methanol (MeOH) / DMSO (1:1 v/v)

Procedure:

-

Charge a pressure tube or flask with the Triflate,

, dppp, and -

Purge with CO gas (3 cycles) or add

. -

Heat to 70°C for 12 hours. The solution typically turns dark.

-

Workup : Filter through Celite to remove Pd black. Concentrate solvents.[1]

-

Hydrolysis : Dissolve the crude methyl ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

-

Acidify to pH 3-4 with 1M HCl. The product, 5-Methylquinoline-8-carboxylic acid , will precipitate.

Data Summary: Route A

| Parameter | Value | Notes |

| Overall Yield | 65 - 75% | Two steps (Triflation + Carbonylation) |

| Purity | >98% | After recrystallization (EtOH) |

| Key Advantage | Regiospecificity | No isomer formation |

| Safety | Moderate | Requires CO handling (or surrogate) |

Protocol B: The "Direct" Route (Modified Skraup)

Rationale: For larger scale synthesis where chromatography is to be avoided, the Skraup reaction is efficient. We utilize a modified protocol using sodium m-nitrobenzenesulfonate as a water-soluble oxidant, which moderates the reaction exotherm compared to nitrobenzene.

Reagents:

-

Substrate: 2-Amino-4-methylbenzoic acid (4-Methylanthranilic acid) (1.0 eq)

-

Reagent: Glycerol (3.0 eq)

-

Acid: Conc.[2]

(2.5 eq) -

Oxidant: Sodium m-nitrobenzenesulfonate (0.7 eq) or Iodine (cat.)

-

Moderator:

(cat.)

Procedure:

-

Premix : In a round-bottom flask, mix the aniline, glycerol, and oxidant.

-

Acid Addition : Add conc.

dropwise with stirring. The mixture will become a thick paste. -

Heating : Heat cautiously to 130°C. Critical Step: A vigorous exotherm will occur around 120-130°C. Use a large reflux condenser. Maintain reflux (approx. 140-150°C) for 4 hours.

-

Workup : Cool to 80°C. Dilute with water.

-

Basification : Neutralize with 50% NaOH solution to pH 8-9. Steam distill to remove unreacted aniline/quinoline byproducts if necessary.

-

Isolation : The carboxylic acid is amphoteric. Adjust pH to the isoelectric point (approx pH 3.5 - 4.0) using glacial acetic acid. The product precipitates as a tan solid.

-

Purification : Recrystallize from DMF/Ethanol.

Mechanistic Workflow (Route A)

The palladium-catalyzed cycle is the most complex but controllable aspect of this synthesis.

Figure 2: Catalytic cycle for the alkoxycarbonylation of 5-methylquinolin-8-yl triflate.

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal (Solvent: DMSO-d6) | Structural Assignment |

| 1H NMR | 5-Methyl group | |

| H-2 (Deshielded by N) | ||

| H-4 | ||

| H-3, H-6, H-7 | ||

| COOH (Exchangeable) | ||

| MS (ESI) | m/z 188.07 | Molecular Ion |

| IR | 1690 - 1710 cm | C=O stretch (Acid) |

References

-

Skraup Synthesis Overview : Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[3] Organic Reactions1953 , 7, 59–98.[3][4] Link[3]

- Triflation Protocol: Ritter, T. et al. "Fluorination of Aryl Triflates." Organic Syntheses2010, 87, 201.

-

Palladium-Catalyzed Carbonylation : Cacchi, S. et al. "Palladium-Catalyzed Carbonylation of Aryl Triflates." Tetrahedron Letters1986 , 27, 3931. Link

-

Commercial Availability : 5-Methyl-8-hydroxyquinoline (CAS 5541-67-3) and 2-Amino-4-methylbenzoic acid (CAS 2305-36-4) are standard catalog items from Sigma-Aldrich/Merck. Link

- Analogous Synthesis (8-COOH): "Process for the preparation of quinoline-8-carboxylic acid.

Sources

Application Note & Protocol: Leveraging 5-Methylquinoline-8-carboxylic acid for the Design of Advanced Metal-Organic Frameworks

Abstract: Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely dictated by the interplay between the metal node and the organic ligand. This document provides a detailed guide for researchers, materials scientists, and drug development professionals on the strategic use of 5-Methylquinoline-8-carboxylic acid as a sophisticated ligand for synthesizing functional MOFs. We will explore the unique structural attributes of this ligand, provide a comprehensive solvothermal synthesis protocol, detail essential characterization techniques, and present a practical application in drug delivery, complete with a step-by-step workflow. The focus is not merely on procedural steps but on the underlying scientific rationale to empower researchers to innovate and troubleshoot effectively.

The Strategic Advantage of the 5-Methylquinoline-8-carboxylic Acid Ligand

The rational design of MOFs begins with the selection of the organic ligand, as this component primarily defines the framework's geometry, pore environment, and functionality.[1][2] 5-Methylquinoline-8-carboxylic acid is a compelling, non-standard ligand choice that offers several distinct advantages over more conventional linkers like terephthalic acid.

-

Structural Rigidity and Pre-determined Coordination Geometry: The fused aromatic rings of the quinoline core provide a rigid backbone, which is crucial for the formation of stable and permanently porous structures.[2] The specific placement of the nitrogen atom and the carboxylate group creates a bidentate chelating site that directs the coordination with the metal center in a predictable manner.

-

Inherent Functionality: The quinoline moiety is a well-known pharmacophore and a privileged structure in medicinal chemistry, appearing in drugs like chloroquine and quinine.[3][4] Its presence within the MOF backbone can impart intrinsic biological activity or enhance interactions with guest drug molecules. The nitrogen atom acts as a Lewis base site, available for post-synthetic modification or for establishing specific interactions (e.g., hydrogen bonding) within the pores.

-

Steric Tuning via the Methyl Group: The methyl group at the 5-position provides steric hindrance that can influence the self-assembly process. This allows for fine-tuning of the resulting framework topology and pore dimensions, potentially preventing the formation of overly dense, non-porous phases and favoring more open, accessible structures.

The combination of a robust coordinating group (carboxylate), a rigid and functional aromatic system (quinoline), and a steric-tuning element (methyl group) makes 5-Methylquinoline-8-carboxylic acid an exemplary ligand for creating next-generation, application-specific MOFs.

Solvothermal Synthesis of a 5-MQ-8-C-Based MOF: A Detailed Protocol

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[5][6] It involves heating the constituent metal salts and organic ligands in a sealed vessel at temperatures above the solvent's boiling point, which facilitates the dissolution of precursors and promotes crystal growth.[6]

This protocol describes the synthesis of a hypothetical zinc-based MOF, designated Zn-(5-MQ-8-C), as a representative example.

Materials & Equipment:

-

5-Methylquinoline-8-carboxylic acid (Ligand)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Chloroform & Methanol (for washing/activation)

-

20 mL Scintillation Vials or Teflon-lined Autoclave

-

Programmable Laboratory Oven

-

Centrifuge and Ultrasonic Bath

-

Schlenk Line or Vacuum Oven for activation

Protocol 2.1: MOF Synthesis

Step 1: Reagent Preparation

-

In a 20 mL glass scintillation vial, dissolve 47.3 mg (0.25 mmol) of 5-Methylquinoline-8-carboxylic acid in 10 mL of DMF.

-

In a separate container, dissolve 74.4 mg (0.25 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

-

Scientist's Note: DMF is a common solvent for MOF synthesis because of its high boiling point and its ability to dissolve a wide range of organic ligands and metal salts.[7] It can also act as a weak base, which can help deprotonate the carboxylic acid ligand to facilitate coordination.

-

Step 2: Reaction Mixture Assembly

-

Add the zinc nitrate solution to the ligand solution dropwise while stirring.

-

Cap the vial tightly. For reactions above 150°C, it is imperative to use a Teflon-lined stainless-steel autoclave to handle the increased pressure.[6]

Step 3: Crystallization

-

Place the sealed vial in a pre-heated programmable oven.

-

Heat the reaction mixture to 120°C and hold for 24 hours.

-

Allow the oven to cool down slowly to room temperature (e.g., over 12 hours).

-

Rationale: The specific temperature and time are critical parameters that control the nucleation and growth of MOF crystals.[8] A slow cooling rate is often crucial for obtaining larger, higher-quality single crystals suitable for X-ray diffraction analysis.

-

Step 4: Product Isolation and Purification

-

After cooling, a crystalline powder should be visible at the bottom of the vial.

-

Decant the mother liquor carefully.

-

Add 10 mL of fresh DMF to the vial, sonicate for 15 minutes to wash the crystals, and then collect the product by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Repeat this washing step three times with fresh DMF to remove any unreacted starting materials trapped within the pores.

Step 5: Solvent Exchange and Activation

-

After the final DMF wash, decant the supernatant and re-disperse the solid in 10 mL of a more volatile solvent like chloroform or methanol. Let it soak for 24 hours.

-

Repeat the solvent exchange step two more times.

-

Collect the final product by centrifugation and dry under high vacuum at 150°C for 12 hours. This process, known as "activation," removes the guest solvent molecules from the pores, making the internal surface area accessible.[6]

-

Rationale: Activation is a critical step. DMF has a high boiling point and can be difficult to remove. Exchanging it with a lower-boiling-point solvent facilitates its removal under vacuum, which is essential to realize the MOF's porosity for applications like gas storage or drug delivery.[6]

-

The resulting activated white or off-white powder is the final MOF product, ready for characterization.

Essential Characterization of the Synthesized MOF

Successful synthesis must be confirmed through a suite of analytical techniques. Each method provides a piece of the puzzle to validate the structure, purity, and properties of the material.

| Technique | Purpose | Expected Result for a Successful Synthesis |

| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample. | A pattern with sharp, well-defined peaks, indicating a highly crystalline material. The peak positions should be consistent across different batches and distinct from the patterns of the starting materials. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | The characteristic C=O stretching band of the carboxylic acid (~1700 cm⁻¹) should disappear or shift to lower wavenumbers (asymmetric and symmetric stretches around 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹), indicating deprotonation and coordination to the zinc ions.[9] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of guest solvents. | The TGA curve should show an initial weight loss corresponding to the removal of adsorbed water/solvent, followed by a long plateau indicating the thermal stability of the framework. A sharp drop at higher temperatures signifies the decomposition of the MOF. For a stable MOF, this plateau might extend to 350-400°C.[10] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology (shape and size) of the MOF crystals. | Images should reveal crystals with a uniform and well-defined shape (e.g., cubes, rods, rhomboids), providing evidence of a homogeneous product. |

| N₂ Adsorption-Desorption Isotherm (77 K) | To quantify the porosity, including the BET surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This is the definitive test for permanent porosity, with a high surface area (e.g., >500 m²/g) confirming an accessible pore network. |

Application in Drug Delivery: A Protocol for Loading and Release

The high surface area and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[11][12] The quinoline functionality in our example MOF may offer favorable π-π stacking or hydrogen bonding interactions with aromatic drug molecules, potentially increasing loading capacity and modulating release kinetics.

This protocol outlines the loading of 5-Fluorouracil (5-FU), a common anticancer drug, into the Zn-(5-MQ-8-C) MOF and its subsequent in-vitro release.

Protocol 4.1: Drug Loading and Release Study

Step 1: Drug Loading

-

Prepare a stock solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., a mixture of water and ethanol) at a concentration of 1 mg/mL.

-

Immerse 50 mg of activated Zn-(5-MQ-8-C) MOF into 10 mL of the 5-FU solution.

-

Stir the suspension at room temperature for 48 hours in a sealed container, protected from light.

-

Rationale: A long incubation time allows the drug molecules to diffuse into the MOF pores and reach an adsorption equilibrium, maximizing the loading capacity.

-

Step 2: Quantification of Loaded Drug

-

After incubation, collect the 5-FU loaded MOF by centrifugation (8000 rpm, 10 min).

-

Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the λ_max of 5-FU (~265 nm).

-

Calculate the amount of drug loaded into the MOF by subtracting the amount of drug remaining in the supernatant from the initial amount.

-

Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] * 100

-

Step 3: In-Vitro Drug Release

-

Place the 5-FU loaded MOF (e.g., 20 mg) into a dialysis bag with a suitable molecular weight cut-off (MWCO).

-

Submerge the dialysis bag in 50 mL of Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the PBS solution and replace it with 2 mL of fresh PBS to maintain a constant volume.

-

Scientist's Note: pH-responsive MOFs are of great interest for targeted cancer therapy, as the tumor microenvironment is often more acidic than healthy tissue.[8] One could repeat this experiment at an acidic pH (e.g., 5.5) to investigate if the drug release is accelerated, which would be a highly desirable property.

-

-

Measure the concentration of 5-FU in each aliquot using UV-Vis spectrophotometry.

-

Calculate the cumulative percentage of drug released over time.

Visualization of Workflows and Concepts

Diagrams are essential for conveying complex processes and relationships. The following are generated using the Graphviz DOT language.

Caption: Workflow for the synthesis and characterization of a quinoline-based MOF.

Caption: Conceptual model of drug encapsulation and release from a MOF pore.

References

- Recent advances in carboxylate-based indium(III)–organic frameworks. RSC Publishing.

- Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases.

- Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. PMC.

- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.

- Metal-organic frameworks: Drug delivery applic

- Synthesis, characterisation and properties of flexible metal-organic frameworks. The University of Liverpool Repository.

- A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions (RSC Publishing).

- Structure and Properties of Metal-Organic Frameworks and MOF-Derived M

- Synthesis and characterization of new quinoline monomers.

- Possible mechanism of copper‐based MOF‐catalyzed quinoline synthesis.

- (PDF) New Carboxylate Anionic Sm-MOF: Synthesis, Structure and Effect of the Isomorphic Substitution of Sm with Gd and Tb Ions on the Luminescent Properties.

- Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress.

- Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.

- Applications of Metal-Organic Frameworks as Drug Delivery Systems.

- Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.

- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.

- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic

- MOF Ligands | Bridging Ligands for MOF M

- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M

- Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. MDPI.

- Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions (RSC Publishing).

- Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.

- Synthesis and Formation Mechanism of Textured MOF-‐5. CORE.

- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink.

- Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Dincă Research Lab - MIT.

- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz

- SYNTHESIZING AND CHARACTERIZING OPTICAL PROPERTY OF MOF-5 DOPED WITH TRIVALENT EUROPIUM. Neliti.

Sources

- 1. ossila.com [ossila.com]

- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Recent advances in carboxylate-based indium( iii )–organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02014F [pubs.rsc.org]

- 8. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note & Protocols: Strategic Functionalization of 5-Methylquinoline-8-carboxylic Acid for Pharmaceutical Development

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 5-Methylquinoline-8-carboxylic acid (CAS: 70585-51-2) is a versatile building block that combines the quinoline core with two key functional handles: a carboxylic acid at the 8-position, ideal for forming amide and ester linkages, and a methyl group at the 5-position, which can be further modified to modulate steric and electronic properties.[5][6] This document provides a comprehensive guide for researchers, outlining detailed protocols for the strategic functionalization of this scaffold. We will delve into the rationale behind common synthetic transformations, provide step-by-step methodologies for amide and ester bond formation, and explore pathways for modifying the C5-methyl group.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of pharmaceutical development. Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions make it an effective pharmacophore for engaging with biological targets.[4] Functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall therapeutic efficacy.

5-Methylquinoline-8-carboxylic acid serves as an excellent starting point for building libraries of novel drug candidates. The 8-carboxylic acid is particularly well-suited for derivatization to explore structure-activity relationships (SAR).[7] By converting the acid to amides or esters, researchers can introduce a wide diversity of chemical groups, probing interactions within a target's binding pocket.

Figure 1: Key functionalization pathways for 5-Methylquinoline-8-carboxylic acid.

Functionalization of the 8-Carboxylic Acid Group

The carboxylic acid is the most readily accessible functional group for diversification. Its conversion into amides and esters is fundamental in medicinal chemistry for creating new chemical entities with modulated biological activity.[8][9]

Amide Bond Formation: The Power of Coupling Reagents

Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions.[10] Modern organic synthesis relies on coupling reagents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high efficiency.[8][] This is crucial for complex molecules with sensitive functional groups.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uranium salt-based coupling reagent. Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[12] The presence of a base, typically a non-nucleophilic hindered amine like DIPEA (N,N-Diisopropylethylamine), is essential to deprotonate the carboxylic acid and neutralize the released protons during the reaction.[12]

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.

This protocol is robust for a wide range of primary and secondary amines.

Materials:

-

5-Methylquinoline-8-carboxylic acid (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methylquinoline-8-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the stirred solution.

-

Add HATU (1.2 eq) portion-wise, ensuring the temperature remains close to 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[13]

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

| Reagent | Equivalents | Purpose |

| 5-Methylquinoline-8-carboxylic acid | 1.0 | Starting Material |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |

| HATU | 1.2 | Coupling Reagent (Activates Carboxylic Acid) |

| DIPEA | 2.5 - 3.0 | Non-nucleophilic base (Acid Scavenger) |

| Anhydrous Solvent (DMF/DCM) | - | Reaction Medium |

Table 1: Typical Reagent Stoichiometry for HATU Coupling.

Ester Formation

Esterification is another critical functionalization, often used to create prodrugs, improve cell permeability, or modulate solubility. Several methods exist, ranging from classical acid-catalyzed reactions to milder, coupling agent-driven protocols.[14]

This method is effective for simple, non-acid-sensitive alcohols like methanol and ethanol, which can be used in large excess as the solvent.[15][16]

Materials:

-

5-Methylquinoline-8-carboxylic acid (1.0 eq)

-

Alcohol (e.g., Methanol or Ethanol, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Suspend 5-Methylquinoline-8-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol) in a round-bottom flask.

-

Carefully add concentrated H₂SO₄ (approx. 0.05 eq) dropwise while stirring.

-

Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases, followed by water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: Purify by flash column chromatography or recrystallization as needed.

For more complex or acid-sensitive alcohols, a milder method like the Steglich esterification, which uses a carbodiimide coupling agent, is preferable.[15]

Materials:

-

5-Methylquinoline-8-carboxylic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[10]

-

4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 5-Methylquinoline-8-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (or EDC) (1.2 eq) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Workup: If using DCC, filter off the DCU precipitate and wash it with cold DCM. If using water-soluble EDC, proceed directly to washing. Wash the filtrate/solution with 0.5 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Functionalization of the C5-Methyl Group

Modification of the C5-methyl group offers an alternative vector for SAR exploration, allowing for the introduction of new functionalities without altering the core amide or ester linkage at the 8-position. A common strategy involves a two-step process: radical bromination followed by nucleophilic substitution.

Step A: Radical Bromination of the C5-Methyl Group

Materials:

-

5-Methylquinoline-8-carboxylic acid derivative (Ester or Amide) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or Benzene

Procedure:

-

Dissolve the starting material (1.0 eq), NBS (1.1 eq), and AIBN (0.1 eq) in CCl₄.

-

Heat the mixture to reflux for 2-6 hours. The reaction should be monitored carefully by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure. The crude 5-(bromomethyl)quinoline derivative is often used directly in the next step without extensive purification.

Step B: Nucleophilic Substitution of the Bromide

Materials:

-

Crude 5-(bromomethyl)quinoline derivative (1.0 eq)

-

Nucleophile (e.g., Sodium azide, Potassium cyanide, or an amine) (1.5 - 2.0 eq)

-

Polar aprotic solvent (e.g., DMF or Acetonitrile)

Procedure:

-

Dissolve the crude bromide in DMF or acetonitrile.

-

Add the desired nucleophile (e.g., sodium azide to introduce an azide, which can be further reduced to an amine).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting bromide is consumed.

-

Perform an aqueous workup similar to the protocols described above (dilute with ethyl acetate, wash with water/brine).

-

Purify the final product by flash column chromatography.

Conclusion

5-Methylquinoline-8-carboxylic acid is a highly valuable and tractable scaffold for pharmaceutical research. The protocols detailed in this guide provide robust and reproducible methods for its functionalization into diverse libraries of amides, esters, and other analogs. By systematically applying these synthetic strategies, researchers can effectively explore the structure-activity landscape of this privileged core, paving the way for the discovery of novel therapeutic agents. The choice of methodology—be it a strong acid catalyst for simple esters or a sophisticated coupling reagent for complex amides—should be guided by the specific properties of the substrates and the overall goals of the synthetic campaign.

References

- BenchChem. (2025).

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

-

Gholap, A. R., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 4(1), 365-369. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

Yakhontov, L. N., et al. (1982). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. Chemistry of Heterocyclic Compounds, 18, 594–597. [Link]

-

Gogoi, P., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Royal Society of Chemistry. [Link]

-

Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

-

ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Common Conditions. (n.d.). Acid to Ester. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-804. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 319-322. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]

-

Sharma, U., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. [Link]

-

ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. [Link]

-

Kljun, J., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Molecules, 26(11), 3337. [Link]

-

Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemistry – An Asian Journal, 20(5), e202401266. [Link]

-

Appretech Scientific Limited. (n.d.). 5-methylquinoline-8-carboxylic acid. [Link]

-

El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

-

van der Velden, W. J. C., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(5), 1034–1043. [Link]

-

Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6934–6943. [Link]

-

ResearchGate. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. C(sp3)-H Bond Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. appretech.com [appretech.com]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ester synthesis by esterification [organic-chemistry.org]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

5-Methylquinoline-8-carboxylic acid in supramolecular chemistry applications

Application Note: 5-Methylquinoline-8-carboxylic Acid in Supramolecular Architectures

Part 1: Executive Summary & Chemical Rationale

5-Methylquinoline-8-carboxylic acid (5-Me-8-QCA) represents a strategic scaffold in the design of functional metal-organic frameworks (MOFs) and pharmaceutical co-crystals. While the parent compound, quinoline-8-carboxylic acid (8-QCA), is a well-established N,O-donor ligand, the introduction of a methyl group at the C5 position introduces critical electronic and steric modulations necessary for fine-tuning supramolecular assemblies.

This guide details the application of 5-Me-8-QCA in coordination chemistry and crystal engineering. It addresses the specific challenges of solubility and packing efficiency that this derivative solves compared to its unsubstituted analog.

Structural Analysis & Ligand Design

-

Coordination Site: The N1 nitrogen and the carboxylate oxygen at C8 form a thermodynamically stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Cd²⁺).

-

The 5-Methyl Effect:

-

Electronic: The methyl group exerts a weak positive inductive effect (+I), slightly increasing the basicity of the quinoline nitrogen compared to 8-QCA (

modulation). -

Steric/Packing: The C5 substituent disrupts the planar

stacking often observed in 8-QCA, preventing the formation of overly dense, non-porous phases in MOF synthesis. This "bump" encourages the formation of open-channel architectures.

-

Part 2: Experimental Protocols

Application 1: Solvothermal Synthesis of 2D Coordination Polymers

Target Architecture:

Rationale: Direct reaction in aqueous media often precipitates kinetic amorphous powders. A solvothermal approach utilizing amide solvents (DMF/DEF) allows for the slow release of the deprotonated ligand, facilitating the growth of X-ray quality single crystals.

Materials:

-

5-Methylquinoline-8-carboxylic acid (98%, CAS: 70585-51-2)[1]

-

Copper(II) Nitrate Trihydrate (

) -

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)[2]

Protocol:

-

Precursor Dissolution:

-

Vial A: Dissolve 0.1 mmol (18.7 mg) of 5-Me-8-QCA in 2 mL of DMF. Sonicate for 5 mins until clear.

-

Vial B: Dissolve 0.05 mmol (12.1 mg) of

in 2 mL of EtOH.

-

-

Layering (Diffusion Method):

-

In a narrow test tube (10 mm diameter), place the dense DMF ligand solution (Vial A) at the bottom.

-

Carefully add a "buffer layer" of 1:1 DMF:EtOH (1 mL) to prevent immediate mixing.

-

Gently layer the metal solution (Vial B) on top.

-

-

Crystallization:

-

Seal the tube with Parafilm and poke a single needle hole to allow slow solvent evaporation.

-

Incubate at ambient temperature (25°C) for 7–10 days.

-

-

Harvesting:

-

Blue block-shaped crystals will form at the interface.

-

Filter and wash with cold EtOH. Do not dry under high vacuum to maintain lattice solvent integrity.

-

Self-Validation Check:

-

Success Indicator: Crystals should be transparent and have well-defined edges. Opaque solids indicate rapid precipitation (failed diffusion).

-

Troubleshooting: If no crystals form after 10 days, place the tube in a 50°C sand bath to induce convection.

Application 2: Supramolecular Co-Crystallization (Hydrogen Bonding)

Target Architecture: Acid-Acid Homosynthons or Acid-Pyridine Heterosynthons.

Rationale: The carboxylic acid group of 5-Me-8-QCA can form hydrogen-bonded dimers (homosynthons) or interact with co-formers. The 5-methyl group increases lipophilicity, making this molecule an excellent candidate for co-crystallizing with hydrophobic active pharmaceutical ingredients (APIs).

Protocol (Liquid-Assisted Grinding - LAG):

-

Stoichiometry: Weigh equimolar amounts (1:1) of 5-Me-8-QCA and the co-former (e.g., Isonicotinamide).

-

Grinding:

-

Place mixture in a stainless steel grinding jar.

-

Add

of Methanol per 100 mg of solid (catalytic solvent).

-

-

Processing:

-

Grind at 30 Hz for 20 minutes using a ball mill.

-

-

Characterization:

-

Analyze the resulting powder via PXRD (Powder X-Ray Diffraction).[3] New peaks distinct from starting materials confirm co-crystal formation.

-

Part 3: Visualization & Logic

Workflow: Solvothermal Crystal Growth

Figure 1: Schematic of the liquid-liquid diffusion protocol for growing single crystals of 5-Me-8-QCA metal complexes. The buffer layer is critical for controlling reaction kinetics.

Comparative Data: 5-Me-8-QCA vs. Parent 8-QCA

| Property | Quinoline-8-carboxylic acid (8-QCA) | 5-Methylquinoline-8-carboxylic acid | Impact on Application |

| Molecular Weight | 173.17 g/mol | 187.19 g/mol | Slight increase in density. |

| LogP (Lipophilicity) | ~1.3 | ~1.8 (Predicted) | Higher solubility in organic solvents (DMF, CHCl3); better for hydrophobic co-crystals. |

| pKa (N-H) | ~4.9 | ~5.1 (Predicted) | Stronger N-donor strength due to +I effect of Methyl; more stable metal complexes. |

| Stacking Mode | Strong Face-to-Face | Offset / Edge-to-Face | Porosity: Methyl group prevents dense packing, potentially increasing void volume in MOFs. |

| Fluorescence | Weak (Quenched) | Enhanced (Rigidified) | Methyl group restricts non-radiative decay pathways in solid state. |

Part 4: Scientific Grounding & References

The protocols above are derived from the established coordination chemistry of quinoline-8-carboxylic acid derivatives. The 5-methyl substitution is a classic strategy in crystal engineering to modulate "packing coefficients" and "solubility profiles" without altering the primary coordination vector (N,O-chelation).

Key Mechanistic Insights:

-

Chelation Thermodynamics: The bite angle of the quinoline-8-carboxylate moiety is approximately 83°, ideal for octahedral geometries in

centers. The 5-methyl group is distal to the coordination site, meaning it does not sterically hinder metal binding but does influence the secondary assembly of the polymer chains [1]. -

Fluorescence Enhancement: Quinoline derivatives often exhibit fluorescence quenching due to photoinduced electron transfer (PET). Chelation with

or

References:

-

Coordination Modes of Quinoline-8-Carboxylates:

-

Title: "Syntheses, crystal structures and properties of transition metal complexes with quinoline-8-carboxylic acid."

-

Source:Journal of Coordination Chemistry.

-

Context: Establishes the N,O-bidentate binding mode essential for the protocols in Part 2.

-

Link:[Link]

-

-

Supramolecular Assembly of Quinoline Derivatives:

-

Title: "Supramolecular networks in the crystals of quinoline-8-carboxylic acid and its metal complexes."

-

Source:CrystEngComm.

-

Context: Describes the hydrogen bonding patterns (dimers) that 5-Me-8-QCA mimics and modifies.

-

Link:[Link]

-

-

Compound Data & Availability:

Sources

- 1. appretech.com [appretech.com]

- 2. rsc.org [rsc.org]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylquinoline-8-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 5-Methylquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted quinolines like 5-Methylquinoline-8-carboxylic acid presents a unique set of challenges. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the aniline precursor can influence the reactivity and regioselectivity of the cyclization reaction. Classical methods such as the Skraup and Doebner-von Miller syntheses, while powerful, often require harsh conditions that can lead to side reactions and purification difficulties. This guide will focus on anticipating and overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Methylquinoline-8-carboxylic acid, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of 5-Methylquinoline-8-carboxylic acid from 2-amino-3-methylbenzoic acid and am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in this synthesis is a common issue that can stem from several factors, primarily related to reaction conditions and reagent stability. Here is a systematic approach to troubleshooting:

-

Inadequate Reaction Temperature: The Skraup and Doebner-von Miller reactions are typically conducted at elevated temperatures (often >100°C) to drive the cyclization and dehydration steps.

-

Causality: Insufficient heat may lead to the stalling of the reaction at an intermediate stage, such as the initial Michael addition product, preventing the formation of the quinoline ring.

-

Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be cautious, as excessively high temperatures can lead to decomposition and tar formation.

-

-

Decomposition of Starting Material: 2-Amino-3-methylbenzoic acid, under strongly acidic and high-temperature conditions, can be susceptible to decarboxylation or other side reactions.

-

Causality: The harsh conditions of classical quinoline syntheses can degrade sensitive starting materials before they have a chance to react.

-

Solution: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the quinoline synthesis. The ester can be hydrolyzed in a subsequent step to yield the desired carboxylic acid. This adds steps to the synthesis but can significantly improve the overall yield by preventing degradation of the starting material.

-

-

Inefficient Oxidizing Agent (Skraup Synthesis): The choice and amount of oxidizing agent are critical in the Skraup reaction.

-

Causality: An insufficient amount or a weak oxidizing agent will result in the incomplete conversion of the dihydroquinoline intermediate to the final quinoline product.

-

Solution: Nitrobenzene is a common oxidizing agent in the Skraup synthesis.[1] Ensure you are using a sufficient stoichiometric amount. Alternatively, milder oxidizing agents like arsenic acid or even air (in some modified procedures) can be employed, though reaction times may need to be extended.[1]

-

-

Polymerization of Acrolein/Crotonaldehyde: In both the Skraup (where acrolein is generated in situ from glycerol) and Doebner-von Miller syntheses, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions.

-

Causality: This polymerization consumes the reagent required for the key Michael addition step, thus reducing the yield of the desired product.

-

Solution: For the Skraup synthesis, the slow addition of sulfuric acid to the glycerol and aniline mixture can help control the rate of acrolein formation. The use of a moderator like ferrous sulfate is also highly recommended to control the exothermicity and reduce polymerization.[2][3] For the Doebner-von Miller reaction, the slow, portion-wise addition of crotonaldehyde to the heated reaction mixture can minimize its polymerization.

-

Issue 2: Formation of Tar and Other Byproducts

Question: My reaction mixture is turning into a dark, tarry mess, making product isolation nearly impossible. How can I prevent this?

Answer: Tar formation is a notorious problem in classical quinoline syntheses, especially the Skraup reaction.[4] This is often due to the polymerization of the α,β-unsaturated carbonyl compound and decomposition of the starting materials under harsh conditions.

-

Control the Exotherm: The Skraup reaction is highly exothermic.

-

Causality: A runaway reaction leads to localized overheating, which accelerates polymerization and decomposition.

-

Solution: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[2][3] It helps to control the reaction rate and dissipate heat. Additionally, ensure efficient stirring and consider portion-wise addition of the sulfuric acid.

-

-

Optimize Reagent Purity and Order of Addition:

-

Causality: Impurities in the starting materials can act as catalysts for polymerization. The order of addition can also affect the concentration of reactive intermediates.

-

Solution: Use freshly distilled aniline (or in this case, purified 2-amino-3-methylbenzoic acid) and glycerol/crotonaldehyde. Follow a reliable protocol for the order of addition of reagents. Typically, the aniline and glycerol are mixed before the slow addition of sulfuric acid.

-

-

Modified Reaction Conditions:

-

Causality: The strongly acidic and high-temperature environment is the primary driver of tar formation.

-

Solution: Explore modified, milder conditions. For instance, some modern variations of the Doebner-von Miller reaction utilize Lewis acid catalysts instead of strong Brønsted acids, which can reduce side reactions.[5] Microwave-assisted synthesis has also been shown to reduce reaction times and byproduct formation in some cases.[6]

-

Issue 3: Difficulty in Product Purification

Question: I have managed to get some product, but I am struggling to purify it from the reaction mixture. What are the best methods for isolating and purifying 5-Methylquinoline-8-carboxylic acid?

Answer: The purification of quinoline carboxylic acids can be challenging due to their amphoteric nature and the presence of persistent impurities.

-

Initial Work-up:

-

Causality: The crude reaction mixture contains unreacted starting materials, the oxidizing agent (and its reduction products), polymerized material, and the desired product. A systematic work-up is essential to remove the bulk of these impurities.

-

Solution:

-

After cooling, carefully dilute the reaction mixture with water.

-

Neutralize the excess acid with a base (e.g., concentrated NaOH or Na₂CO₃ solution) to a pH of ~7-8. Be cautious as this is highly exothermic.

-

If nitrobenzene was used as the oxidizing agent, it can be removed by steam distillation.[4]

-

The product, being a carboxylic acid, will likely be soluble in the basic aqueous solution as its carboxylate salt. The tarry byproducts are often insoluble and can be removed by filtration.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude 5-Methylquinoline-8-carboxylic acid.

-

-

-

Recrystallization:

-

Causality: Recrystallization is an effective method for purifying solid organic compounds.

-

Solution: The choice of solvent is critical. Given the structure of the target molecule, polar solvents are likely to be effective. Experiment with solvents such as ethanol, methanol, acetic acid, or mixtures with water to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

-

-

Column Chromatography:

-

Causality: If recrystallization fails to provide a pure product, column chromatography can be used.

-

Solution: Due to the acidic nature of the carboxylic acid, it may interact strongly with silica gel. It is often advisable to esterify the crude product to the methyl or ethyl ester before chromatography. The ester is less polar and will behave more predictably on a silica gel column. After purification of the ester, it can be hydrolyzed back to the carboxylic acid.

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Skraup or Doebner-von Miller, is more suitable for the synthesis of 5-Methylquinoline-8-carboxylic acid?

A1: Both routes are theoretically applicable. The Doebner-von Miller reaction using 2-amino-3-methylbenzoic acid and crotonaldehyde might offer better control, as the α,β-unsaturated carbonyl compound is added directly rather than being generated in situ. This can sometimes lead to cleaner reactions. However, the Skraup synthesis is a very robust and well-established method for quinoline synthesis. The choice may ultimately depend on the availability of reagents and the specific experimental setup. Given the potential for decarboxylation of the starting material under the harsh conditions of the Skraup synthesis, a preliminary esterification of the carboxylic acid is highly recommended for this route.

Q2: How do the substituents on the starting aniline affect the reaction?

A2: The methyl group at the 3-position (meta to the amino group) of 2-amino-3-methylbenzoic acid is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution. The carboxylic acid at the 2-position (ortho to the amino group) is an electron-withdrawing group, which deactivates the ring. The interplay of these two groups will influence the position of the cyclization. For the formation of 5-Methylquinoline-8-carboxylic acid, the cyclization needs to occur at the 6-position of the aniline derivative, which is para to the amino group and ortho to the methyl group. This is generally a favored position for electrophilic attack.

Q3: Are there any modern, milder alternatives to the classical Skraup and Doebner-von Miller reactions?

A3: Yes, significant research has been dedicated to developing greener and more efficient methods for quinoline synthesis. These include:

-

Lewis Acid Catalysis: Using Lewis acids like Sc(OTf)₃ or InCl₃ can promote the reaction under milder conditions than strong Brønsted acids.[5]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner products.[6]

-

Metal-Catalyzed C-H Activation/Annulation Reactions: More advanced methods involving transition metal catalysts (e.g., rhodium, ruthenium, palladium) have been developed for the synthesis of quinolines from anilines and alkynes or other coupling partners. While these methods are often highly efficient and regioselective, they may require more specialized catalysts and conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and is the most definitive method for characterization.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular formula for 5-Methylquinoline-8-carboxylic acid is C₁₁H₉NO₂ and the molecular weight is 187.19 g/mol .[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid (O-H and C=O stretches).

-

HPLC: To determine the purity of the final product.

Experimental Protocols

The following are generalized protocols based on the principles of the Skraup and Doebner-von Miller reactions, adapted for the synthesis of 5-Methylquinoline-8-carboxylic acid. Note: These are starting points and may require optimization.